molecular formula C8H16BrO5PS B14275695 Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate CAS No. 138000-14-3

Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate

Cat. No.: B14275695
CAS No.: 138000-14-3
M. Wt: 335.15 g/mol
InChI Key: PVYKBPISKHZWPW-UHFFFAOYSA-N
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Description

Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is an organic compound with the molecular formula C8H16BrO5P. This compound is known for its unique structure, which includes a bromoacetate group and a diethoxyphosphoryl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process may include continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted acetates and phosphorothioates.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate involves its ability to act as an alkylating agent. The bromo group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property makes it useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the diethoxyphosphoryl group.

    Diethyl phosphorochloridothioate: Contains the phosphorothioate group but lacks the bromoacetate moiety.

    Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate: A closely related compound with similar reactivity.

Uniqueness

Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is unique due to its combination of bromoacetate and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .

Properties

CAS No.

138000-14-3

Molecular Formula

C8H16BrO5PS

Molecular Weight

335.15 g/mol

IUPAC Name

ethyl 2-bromo-2-diethoxyphosphorylsulfanylacetate

InChI

InChI=1S/C8H16BrO5PS/c1-4-12-8(10)7(9)16-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3

InChI Key

PVYKBPISKHZWPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(SP(=O)(OCC)OCC)Br

Origin of Product

United States

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